1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to the ethan-1-ol moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions include ketones, alcohols, and substituted derivatives .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydropteroate synthase, which is involved in the folate biosynthesis pathway in bacteria . This inhibition results in the suppression of bacterial growth and proliferation.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds, such as:
1-(1,3-Benzothiazol-2-yl)ethan-1-ol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(1,3-Benzothiazol-2-yl)ethanol: Has a different substitution pattern on the benzothiazole ring, leading to variations in reactivity and biological activity
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIWUYMGSVRMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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